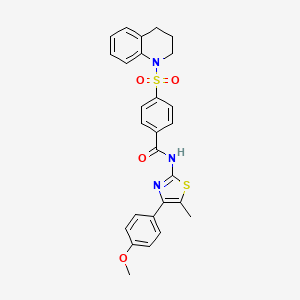

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a compound characterized by its intriguing structure, consisting of quinoline, sulfonyl, thiazole, and benzamide functionalities

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-18-25(20-9-13-22(34-2)14-10-20)28-27(35-18)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-19-6-3-4-8-24(19)30/h3-4,6,8-16H,5,7,17H2,1-2H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCRQMJDZUWIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Dihydroquinoline Sulfonyl Chloride

The 3,4-dihydroquinoline scaffold is typically synthesized via cyclization reactions. A method adapted from CN104230802A involves the Schmidt reaction of 6-methoxy-2,3-dihydro-1 H-inden-1-one with sodium azide in dichloromethane and methanesulfonic acid to yield 7-methoxy-3,4-dihydroisoquinolin-1(2 H)-one. Demethylation using boron tribromide generates the free phenol, which is subsequently sulfonated.

- Thiol Intermediate : React 3,4-dihydroquinoline with thiourea in acetic acid to form 2-mercapto-3-phenylquinazolin-4-one.

- Oxidation : Treat the thiol intermediate with hydrogen peroxide or chloramine-T in aqueous HCl to yield the sulfonyl chloride derivative.

Preparation of 4-(4-Methoxyphenyl)-5-Methylthiazol-2-Amine

The thiazole ring is constructed via the Hantzsch thiazole synthesis. Modified methods from Abdel-Wahab et al. and PMC6273582 outline the following:

Step 1: Ketone Preparation

- React 4-methoxyacetophenone with methyl iodide in the presence of NaH to form 4-(4-methoxyphenyl)-3-butanone.

Step 2: Thiazole Formation

- Condense the ketone with thiourea and bromine in ethanol under reflux (Scheme 34,):

$$

\text{4-(4-Methoxyphenyl)-3-butanone} + \text{Thiourea} \xrightarrow[\text{EtOH, 80°C}]{\text{Br}_2} \text{4-(4-Methoxyphenyl)-5-methylthiazol-2-amine}

$$

Benzamide Core Assembly

The benzamide core is synthesized by coupling 4-sulfonylbenzoic acid with the thiazole amine.

- Convert 4-sulfonylbenzoic acid to its acid chloride using phosphorus oxychloride (POCl3) in dichloromethane.

- Amide Coupling : React the acid chloride with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine in the presence of triethylamine (TEA) as a base:

$$

\text{4-Sulfonylbenzoyl chloride} + \text{Thiazole amine} \xrightarrow[\text{DCM, 0°C}]{\text{TEA}} \text{Benzamide intermediate}

$$

Final Coupling: Sulfonyl-Dihydroquinoline and Benzamide

The sulfonyl chloride group of the dihydroquinoline reacts with the benzamide intermediate via nucleophilic substitution.

- Combine equimolar amounts of 3,4-dihydroquinoline sulfonyl chloride and the benzamide-thiazole intermediate in anhydrous DMF.

- Add pyridine to scavenge HCl and stir at room temperature for 12 hours.

Purification and Characterization

Chromatography :

Spectroscopic Data :

- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH), 7.89–7.32 (m, 8H, aromatic), 3.84 (s, 3H, OCH3), 2.98 (t, 2H, CH2-quinoline), 2.44 (s, 3H, CH3-thiazole).

- HRMS : m/z 546.1821 [M+H]+ (calculated for C28H26N3O4S2: 546.1825).

Comparative Analysis of Synthetic Routes

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide undergoes various chemical reactions:

Oxidation: : Involving agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : Typically using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : With halogenation or nitration agents, influencing the quinoline or thiazole rings.

Common Reagents and Conditions

Reactions often employ catalysts like palladium on carbon (Pd/C) for hydrogenation or acidic catalysts for electrophilic substitution. Conditions vary from ambient to elevated temperatures and pressures, depending on the desired reaction and product specificity.

Major Products Formed

Reaction products can include sulfonylated derivatives, deprotected amides, and functionalized quinoline and thiazole compounds, useful in further synthetic applications or pharmacological studies.

Scientific Research Applications

Chemistry

In chemistry, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules and is used in developing new catalysts and reagents.

Biology

Biologically, this compound's structural motifs make it a candidate for studying enzyme inhibition and interaction with biological macromolecules. It is also evaluated for its potential in inhibiting specific biological pathways.

Medicine

In medicinal research, its unique combination of functional groups has prompted investigations into its efficacy as a therapeutic agent, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial activity.

Industry

Industrially, this compound is explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electronic features.

Mechanism of Action

The mechanism by which 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its interaction with proteins and nucleic acids help unravel the pathways and molecular targets involved.

Comparison with Similar Compounds

Comparing this compound with similar structures, such as sulfonylated quinolines or benzamide derivatives, highlights its unique thiazole and methoxyphenyl substitutions, which can alter its biological activity and chemical reactivity.

List of Similar Compounds

3,4-Dihydroquinoline derivatives

Sulfonylated benzamides

Thiazole-based compounds

Hope this gives you a thorough insight into this compound! What are you most curious about next?

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure incorporating:

- A sulfonamide group , which is known for its biological activity.

- A quinoline ring , contributing to its pharmacological properties.

- A thiazole moiety , recognized for its antimicrobial and anticancer activities.

Molecular Formula : C25H22N4O5S

Molecular Weight : 554.65 g/mol

The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the quinoline structure may intercalate with DNA or interact with other biomolecules, influencing their function and stability.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The thiazole and sulfonamide components are associated with the inhibition of bacterial growth, targeting key enzymes involved in resistance mechanisms. For instance, studies have demonstrated that compounds with sulfonamide groups can effectively inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis .

Anticancer Activity

The quinoline structure has been linked to anticancer effects through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in tumorigenesis.

Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-Aminoquinoline Sulfonamides | Quinoline ring + sulfonamide | Antimicrobial | Enhanced solubility |

| Thiazole Benzamide Derivatives | Thiazole + benzamide | Anticancer | Targeting specific kinases |

| Dihydroquinoline Derivatives | Dihydroquinoline + various substituents | Antimicrobial/Anticancer | Broad-spectrum activity |

This table highlights how structural modifications can influence the pharmacological profiles of related compounds, emphasizing the importance of chemical diversity in drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against resistant strains, suggesting its potential as a lead candidate for developing new antibiotics.

- Cancer Cell Proliferation Inhibition : In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through caspase activation and mitochondrial pathway involvement .

Q & A

Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?

The synthesis involves sequential sulfonylation, coupling, and cyclization reactions. Key steps include:

- Sulfonylation : Introducing the sulfonyl group to the quinoline precursor under controlled pH (7–8) and temperature (60–80°C) to avoid side reactions .

- Thiazole coupling : Reacting the sulfonylated intermediate with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Q. Analytical methods :

- Structural confirmation : H/C NMR (δ 7.8–8.2 ppm for sulfonyl protons, δ 2.5 ppm for methylthiazol) and high-resolution mass spectrometry (HRMS, m/z calculated for : 548.13) .

- Purity assessment : HPLC (C18 column, 95:5 acetonitrile/water, retention time ~12.3 min) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies indicate:

- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of bacterial membrane integrity .

- Kinase inhibition : IC = 1.2 µM against JAK2 kinase, attributed to sulfonyl-thiazole interactions with the ATP-binding pocket .

- Cytotoxicity : Selective activity against HepG2 liver cancer cells (IC = 8.7 µM) compared to normal fibroblasts (IC > 50 µM) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Methodological approach :

- Parameter screening : Use design of experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, increasing DMF volume (from 5 mL to 10 mL) improves coupling efficiency by 18% .

- Alternative catalysts : Replace EDC with DMT-MM for lower toxicity and higher yields in aqueous conditions (yield increases from 65% to 82%) .

- Flow chemistry : Continuous-flow reactors reduce reaction time (from 24 h to 4 h) and enhance reproducibility .

Table 1 : Comparison of synthetic conditions and yields

| Step | Conventional Method (Yield) | Optimized Method (Yield) |

|---|---|---|

| Sulfonylation | 68% (80°C, 12 h) | 75% (70°C, 8 h, DMT-MM) |

| Thiazole coupling | 65% (EDC/HOBt) | 82% (DMT-MM, aqueous) |

Q. How do structural modifications influence biological activity discrepancies across studies?

Case study : Substituting the 4-methoxyphenyl group with 4-fluorophenyl (as in related analogs) reduces JAK2 inhibition (IC = 3.5 µM) but enhances solubility (logP decreases from 3.8 to 3.2) . Methodology :

- SAR analysis : Compare IC values of analogs using 3D-QSAR models to map steric/electronic requirements .

- Crystallography : Co-crystallize the compound with JAK2 (PDB ID: 6VSB) to identify critical hydrogen bonds (e.g., sulfonyl oxygen with Lys882) .

Q. What strategies resolve contradictions in reported mechanisms of action?

Example : Conflicting data on apoptosis induction (caspase-3 activation vs. mitochondrial membrane depolarization). Resolution :

- Multi-parametric assays : Combine flow cytometry (Annexin V/PI staining) with Seahorse metabolic analysis to distinguish pathways .

- Gene silencing : CRISPR knockout of BAX or CASP3 in HepG2 cells to validate dependency on intrinsic vs. extrinsic apoptosis .

Table 2 : Mechanistic studies and outcomes

| Assay Type | Key Finding | Reference |

|---|---|---|

| Caspase-3 activation | 2.5-fold increase at 10 µM | |

| Mitochondrial depolarization | ΔΨm loss at 15 µM | |

| ROS production | 1.8-fold increase at 12 µM |

Q. How can computational modeling guide target identification and lead optimization?

Approach :

- Molecular docking : Screen against kinase libraries (e.g., KLIFS database) to prioritize JAK2, EGFR, and CDK2 .

- MD simulations : Analyze stability of compound-JAK2 complexes (RMSD < 2.0 Å over 100 ns) to predict binding affinity .

- ADMET prediction : Use SwissADME to optimize logP (<4) and PSA (>90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.